molecular formula C35H61N3Na4O24P4S B12378126 PtdIns-(3,4,5)-P3-biotin (sodium)

PtdIns-(3,4,5)-P3-biotin (sodium)

Cat. No.: B12378126
M. Wt: 1155.8 g/mol
InChI Key: IIJJVXPPNNJTJF-NVWQPLNXSA-J
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Description

PtdIns-(3,4,5)-P3-biotin (sodium salt) is a biotin-conjugated derivative of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical lipid second messenger in cellular signaling. Its molecular formula is C35H61N3Na4O24P4S (CAS: 1415684-80-8), with a molecular weight of 1155.784 and purity >95% . The sodium salt enhances solubility and stability in aqueous solutions, making it ideal for biochemical assays .

Properties

Molecular Formula

C35H61N3Na4O24P4S

Molecular Weight

1155.8 g/mol

IUPAC Name

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

InChI

InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1

InChI Key

IIJJVXPPNNJTJF-NVWQPLNXSA-J

Isomeric SMILES

CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) typically involves the phosphorylation of phosphatidylinositol at the 3, 4, and 5 positions using specific kinases. The biotin moiety is then conjugated to the phosphatidylinositol molecule. The reaction conditions often require the presence of ATP and magnesium ions as cofactors for the kinase enzymes .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions using recombinant kinases. The process is optimized for high yield and purity, ensuring that the biotinylated product is suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of phosphatidylinositol and biotinylated phosphatidylinositol .

Scientific Research Applications

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) is widely used in scientific research due to its role in cellular signaling. Some key applications include:

Mechanism of Action

Comparison with Similar Compounds

PtdIns-(3,4,5)-P3-Biotin vs. PtdIns(4,5)P2-Biotin

Structural Differences :

  • Phosphorylation State : PtdIns(4,5)P2 lacks the 3-phosphate group present in PtdIns-(3,4,5)-P3, altering its signaling role .

Binding Specificity :

  • Protein Interactions: PtdIns-(3,4,5)-P3-biotin binds specifically to PH-domain proteins (e.g., PDK1, ARNO) with affinities ranging from 30 nM to 10 μM . PtdIns(4,5)P2-biotin interacts with proteins like DAB2 and apoH, which also bind PtdIns-(3,4,5)-P3 but with lower specificity .
  • Enzyme Substrates :
    • PTEN dephosphorylates PtdIns-(3,4,5)-P3 to PtdIns(4,5)P2 , while SHIP2 converts it to PtdIns(3,4)P2 .

Functional Roles :

  • PtdIns-(3,4,5)-P3 activates Akt via PI3K signaling, promoting oncogenesis , whereas PtdIns(4,5)P2 regulates cytoskeletal dynamics and membrane trafficking .

Biotinylated vs. Fluorescently Tagged Analogs

PtdIns-(3,4,5)-P3-Fluorescein :

  • Application : Used in live-cell imaging to visualize PIP3 dynamics via fluorescence microscopy .
  • Limitation : Fluorescein tags may interfere with protein binding due to steric hindrance, unlike smaller biotin tags .

Advantages of Biotinylation :

  • Versatility : Compatible with streptavidin-based purification and detection systems (e.g., FACS, ELISA) .
  • Stability : Sodium salt formulation ensures solubility in aqueous buffers .

Soluble vs. Membrane-Bound Analogs

Di-C8-PtdIns(3,4,5)P3 :

  • Structure : Short-chain (C8) fatty acids enhance solubility for in vitro enzyme assays .
  • Function : Serves as a substrate for SHIP2 and PTEN in kinetic studies .

Comparison :

  • Membrane Integration : Natural PIP3 incorporates into lipid bilayers, while di-C8 and biotinylated analogs are soluble but lack native membrane context .
  • Enzyme Kinetics : Soluble analogs may exhibit altered catalytic efficiency compared to membrane-bound PIP3 .

Functional and Mechanistic Comparisons

Interaction with Lipid Phosphatases

  • PTEN : Preferentially dephosphorylates PtdIns-(3,4,5)-P3 to PtdIns(4,5)P2, opposing PI3K/Akt signaling .
  • SHIP2 : Hydrolyzes PtdIns-(3,4,5)-P3 to PtdIns(3,4)P2, modulating Akt activation in cancer .
  • Inhibition by PtdIns(4)P : Competes with PtdIns-(3,4,5)-P3 for phosphatase binding, highlighting substrate specificity .

Role in Cellular Compartmentalization

  • Nuclear and Endosomal Pools : PtdIns-(3,4,5)-P3 activates Akt in subcellular compartments (e.g., nuclear envelope, early endosomes), influencing substrate specificity .
  • Synergy with Phosphatidylserine (PS) : Membrane recruitment of PKCα-C2 requires PS and PIP3, demonstrating cooperative lipid interactions .

Key Research Findings

Parameter PtdIns-(3,4,5)-P3-Biotin PtdIns(4,5)P2-Biotin Di-C8-PtdIns(3,4,5)P3
Primary Function Akt activation, cancer signaling Cytoskeletal regulation Enzyme substrate assays
Binding Affinity (Kd) 30 nM – 10 μM 360 nM – 3 μM N/A
Key Interactors PDK1, ARNO, PTEN DAB2, apoH SHIP2, PTEN
Applications Protein pull-down, FACS Membrane trafficking In vitro kinetics

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